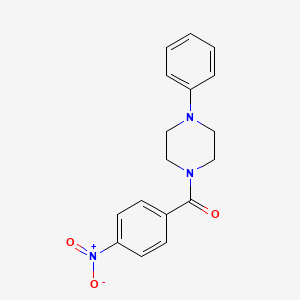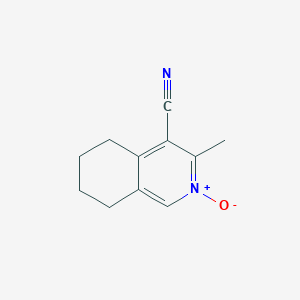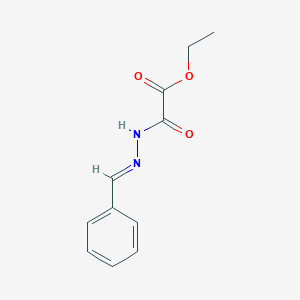
1-(4-nitrobenzoyl)-4-phenylpiperazine
説明
1-(4-nitrobenzoyl)-4-phenylpiperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
作用機序
The mechanism of action of 1-(4-nitrobenzoyl)-4-phenylpiperazine is complex and not fully understood. It is known to interact with a variety of ion channels, including CFTR, calcium-activated chloride channels, and potassium channels. This compound has been shown to inhibit the opening of these channels, leading to a decrease in ion flux across the cell membrane. This can have a variety of downstream effects on cellular processes, depending on the specific channel and cell type involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. As mentioned above, this compound has been shown to inhibit CFTR chloride currents, making it a valuable tool for investigating the mechanisms of CFTR function and dysfunction. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the primary advantages of 1-(4-nitrobenzoyl)-4-phenylpiperazine is its specificity for ion channels, particularly CFTR. This makes it a valuable tool for investigating the mechanisms of CFTR function and dysfunction. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, making it a potential therapeutic agent for these diseases.
One limitation of this compound is its potential toxicity. While it has been shown to be relatively safe in vitro, its effects in vivo are not well understood. In addition, this compound is a relatively expensive compound, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research involving 1-(4-nitrobenzoyl)-4-phenylpiperazine. One area of interest is the development of this compound-based therapeutics for inflammatory diseases and cancer. In addition, further research is needed to fully understand the mechanisms of this compound action, particularly in relation to ion channels such as CFTR. Finally, there is potential for the development of new this compound derivatives with improved specificity and/or reduced toxicity.
科学的研究の応用
1-(4-nitrobenzoyl)-4-phenylpiperazine has been used in a wide range of scientific research applications. One of its primary uses is as a tool for studying ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been shown to inhibit CFTR chloride currents, making it a valuable tool for investigating the mechanisms of CFTR function and dysfunction.
In addition to its use in ion channel research, this compound has also been used to study a variety of other biological processes. It has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. This compound has also been used to study the effects of hypoxia on cellular function, as well as the role of calcium signaling in cellular processes.
特性
IUPAC Name |
(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUARQQOANSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)



![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)